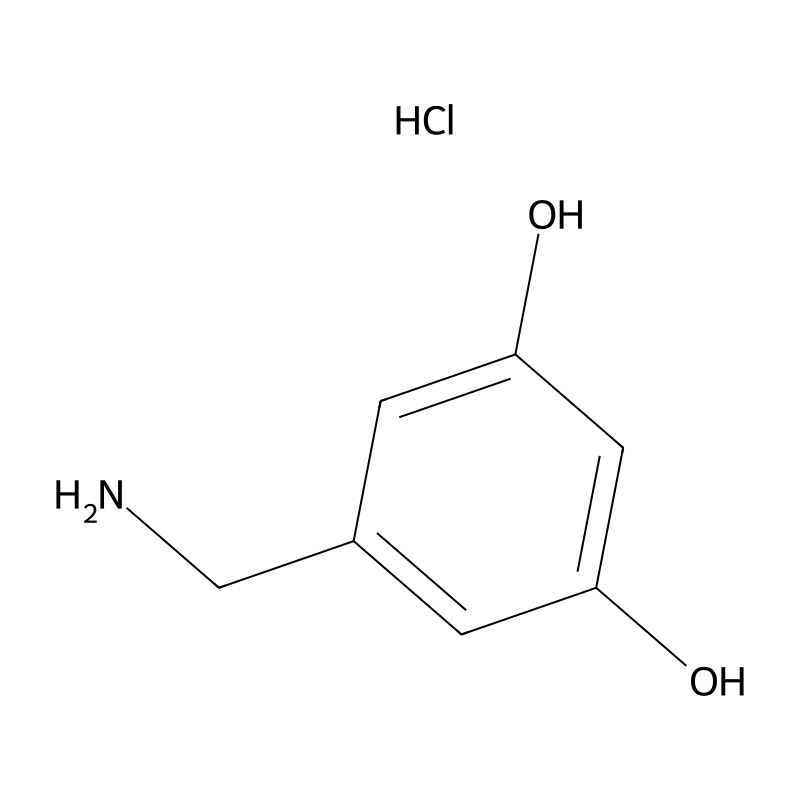

3,5-Dihydroxybenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dihydroxybenzylamine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of 175.61 g/mol. It features a benzene ring substituted with hydroxyl groups at the 3 and 5 positions, along with an amine group. This structural configuration endows the compound with unique chemical and biological properties, making it a valuable reagent in various scientific and industrial applications .

As with any research chemical, it is advisable to handle DHBA hydrochloride with caution. Since specific data is limited, general safety protocols for handling amines and potentially hazardous chemicals should be followed. This may include:

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Following proper disposal procedures.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to yield corresponding amines or other reduced products, utilizing reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides and alkyl halides .

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce various amines.

Research indicates that 3,5-Dihydroxybenzylamine hydrochloride exhibits significant biological activity. It has been studied for its potential role as an enzyme inhibitor, affecting pathways involved in various biochemical processes. Its unique structure allows it to interact with specific molecular targets, which may lead to therapeutic applications in medicine .

3,5-Dihydroxybenzylamine hydrochloride has a wide range of applications:

- In Organic Synthesis: It serves as a reagent for synthesizing complex organic compounds.

- In Biological Research: The compound is utilized in studies related to enzyme inhibition and biochemical pathways.

- In Medicinal Chemistry: It acts as a scaffold for drug design and development, particularly for creating new therapeutic agents.

- In Industrial Chemistry: This compound is involved in the synthesis of various industrial chemicals and materials .

Studies have shown that 3,5-Dihydroxybenzylamine hydrochloride interacts with various enzymes and biochemical pathways. Its role as an enzyme inhibitor suggests potential therapeutic uses in treating diseases where enzyme activity is disrupted. Further research is needed to fully elucidate its mechanisms of action and potential clinical applications .

Several compounds share structural similarities with 3,5-Dihydroxybenzylamine hydrochloride:

- 3,4-Dihydroxybenzylamine: Similar in structure but differs in the positioning of hydroxyl groups.

- 4-Hydroxybenzylamine: Contains one less hydroxyl group compared to 3,5-Dihydroxybenzylamine hydrochloride.

- 5-Hydroxybenzylamine: Another structural isomer featuring a single hydroxyl group.

Uniqueness

The uniqueness of 3,5-Dihydroxybenzylamine hydrochloride lies in its specific arrangement of hydroxyl groups at the 3 and 5 positions on the benzene ring. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds, making it particularly valuable in both research and industrial applications .